2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid
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Overview
Description
2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline moiety with a hydrazinyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the hydrazinyl-substituted phenyl intermediate, which is then coupled with a quinoline derivative. The reaction conditions often involve the use of organic solvents such as toluene or ethanol, and catalysts like trifluoromethanesulfonic acid to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production, such as optimizing reaction times and conditions, could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazinyl group to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine-substituted derivatives .
Scientific Research Applications
2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of quinoline.
2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}pyridine-4-carboxylic acid: Contains a pyridine ring instead of quinoline.
Uniqueness
The uniqueness of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid lies in its combination of a quinoline ring with a hydrazinyl-substituted phenyl group, which imparts distinct chemical and biological properties.
Biological Activity
2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including data tables and case studies to illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a quinoline core substituted with a carboxylic acid group and a hydrazinyl moiety linked to a cyclohexadienone structure. The molecular formula is C20H18N4O3, and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound were tested against various bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) | Comparison Agent |
---|---|---|
Staphylococcus aureus | 15 | Ampicillin |
Escherichia coli | 12 | Gentamicin |
Pseudomonas aeruginosa | 10 | Ciprofloxacin |
Methicillin-resistant S. aureus | 14 | Vancomycin |
These results indicate that the structural modifications in the quinoline derivatives enhance their antibacterial activity compared to traditional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising results against several cancer cell lines, including:
Cell Line | IC50 (µM) | Reference Agent |
---|---|---|
MCF7 (Breast Cancer) | 5.0 | Cisplatin |
HeLa (Cervical Cancer) | 7.5 | Doxorubicin |
SW480 (Colorectal Cancer) | 6.0 | Gemcitabine |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that it may also exhibit antioxidant activities, thereby protecting normal cells from oxidative stress .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on Anticancer Efficacy : A study conducted on MCF7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Methodology : MTT assay was used to evaluate cell viability.
- Results : The compound reduced cell viability by approximately 75% at an IC50 of 5 µM.
-
Antimicrobial Evaluation : In another study, derivatives were tested against MRSA strains, showing enhanced activity compared to standard treatments.
- Methodology : Agar diffusion method was employed.
- Results : The compound exhibited zones of inhibition comparable to or greater than those observed with conventional antibiotics.
Properties
CAS No. |
649757-99-3 |
---|---|
Molecular Formula |
C22H15N3O3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[4-[(4-hydroxyphenyl)diazenyl]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H15N3O3/c26-17-11-9-16(10-12-17)25-24-15-7-5-14(6-8-15)21-13-19(22(27)28)18-3-1-2-4-20(18)23-21/h1-13,26H,(H,27,28) |
InChI Key |
ZRSRRGJTHYETPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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